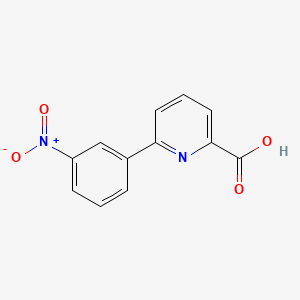

6-(3-Nitrophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDPUNHNZGWZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510471 | |

| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80021-34-7 | |

| Record name | 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-(3-Nitrophenyl)picolinic acid

An In-depth Technical Guide to the Synthesis of 6-(3-Nitrophenyl)picolinic Acid

Introduction

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of compounds of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1] The nitrogen atom at the α-position relative to the carboxyl group imparts unique chelating properties, making these molecules valuable as ligands for metal ions and as scaffolds in the design of bioactive agents.[1] The introduction of aryl substituents onto the pyridine ring, particularly at the 6-position, generates structures with diverse pharmacological potential and applications as advanced intermediates in drug discovery.

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. The strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance in constructing C-C bonds.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, mechanistic insights, and troubleshooting guidance.

Retrosynthetic Analysis

The most logical approach to constructing the this compound scaffold is through the formation of the biaryl bond between the pyridine and nitrophenyl rings. The Suzuki-Miyaura coupling is ideally suited for this transformation. The retrosynthetic disconnection of the target molecule is shown below, identifying a 6-halopicolinate derivative and 3-nitrophenylboronic acid as key precursors. The carboxylic acid is retrospectively protected as an ester to prevent interference with the organometallic reagents and improve reaction compatibility.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Mechanistic Considerations

The forward synthesis is a three-step process beginning with the protection of a commercially available 6-halopicolinic acid, followed by the key Suzuki-Miyaura coupling, and concluding with deprotection to yield the final product.

Step 1: Esterification of 6-Bromopicolinic Acid

The carboxylic acid of the starting material, 6-bromopicolinic acid, is first converted to its methyl ester. This serves two primary purposes:

-

Protection: The acidic proton of the carboxyl group is incompatible with the basic conditions and organometallic intermediates of the subsequent Suzuki coupling. Esterification prevents acid-base side reactions.

-

Solubility & Reactivity: The resulting ester, Methyl 6-bromopicolinate, generally exhibits better solubility in the organic solvents used for cross-coupling reactions and can be more readily purified via chromatography.

A standard method for this transformation is Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), or treatment with a milder agent like thionyl chloride (SOCl₂) followed by methanol.[4]

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the core reaction for constructing the target molecule's backbone. Methyl 6-bromopicolinate is coupled with 3-nitrophenylboronic acid using a palladium catalyst.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the methyl 6-bromopicolinate, forming a Pd(II) complex.

-

Transmetalation: The organoboron species (3-nitrophenylboronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers the nitrophenyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments (the picolinyl and nitrophenyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations:

-

Catalyst and Ligand: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. For challenging substrates like pyridines, where the ring nitrogen can coordinate to and inhibit the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can improve yields.[5]

-

Base and Solvent: An aqueous solution of a base like potassium carbonate (K₂CO₃) is typically used. The solvent is usually a water-miscible organic solvent such as 1,4-dioxane or 1,2-dimethoxyethane (DME).[6]

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous-organic solvent system (e.g., THF/water or Methanol/water).[7] The reaction is usually performed at room temperature or with gentle heating. Subsequent acidification with an acid like HCl protonates the carboxylate salt to yield the final product, this compound, which often precipitates from the aqueous solution and can be collected by filtration.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 6-bromopicolinate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 6-Bromopicolinic acid | 202.01 | 5.00 g | 24.75 |

| Thionyl chloride (SOCl₂) | 118.97 | 2.7 mL | 37.13 |

| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |

Procedure:

-

Suspend 6-bromopicolinic acid (5.00 g, 24.75 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Carefully add thionyl chloride (2.7 mL, 37.13 mmol) dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. The suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

To the resulting residue, add anhydrous methanol (50 mL) at 0 °C.

-

Stir the mixture at room temperature for 16 hours.

-

Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromopicolinate as a solid, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 6-(3-nitrophenyl)picolinate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 6-bromopicolinate | 216.03 | 4.00 g | 18.51 |

| 3-Nitrophenylboronic acid | 166.92 | 3.41 g | 20.40 |

| Pd(PPh₃)₄ | 1155.56 | 1.07 g | 0.93 (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.12 g | 37.02 |

| 1,4-Dioxane | - | 60 mL | - |

| Water | - | 20 mL | - |

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 6-bromopicolinate (4.00 g, 18.51 mmol), 3-nitrophenylboronic acid (3.41 g, 20.40 mmol), and potassium carbonate (5.12 g, 37.02 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (1.07 g, 0.93 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (60 mL) and degassed water (20 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Wash the organic mixture with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 6-(3-nitrophenyl)picolinate.

Protocol 3: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 6-(3-nitrophenyl)picolinate | 258.22 | 3.00 g | 11.62 |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 0.97 g | 23.24 |

| Tetrahydrofuran (THF) | - | 40 mL | - |

| Water | - | 20 mL | - |

| 2M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve Methyl 6-(3-nitrophenyl)picolinate (3.00 g, 11.62 mmol) in a mixture of THF (40 mL) and water (20 mL) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (0.97 g, 23.24 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl.

-

A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.[8]

Troubleshooting and Optimization

-

Low Yield in Suzuki Coupling: If the Suzuki coupling step provides a low yield, several factors should be investigated.[5]

-

Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. Consider switching to a more robust catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.

-

Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially at high temperatures. Ensure solvents are thoroughly degassed to remove oxygen, which can promote side reactions, and consider using fresh, high-purity boronic acid.

-

Incomplete Reaction: If starting material remains, extending the reaction time or increasing the temperature slightly may drive the reaction to completion.

-

-

Difficult Purification: The final product's purity can be improved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.

Conclusion

The synthesis of this compound is efficiently achieved through a three-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is reliable, high-yielding, and benefits from the modularity of the Suzuki coupling, allowing for the potential synthesis of a wide array of 6-aryl-picolinic acids by simply varying the boronic acid coupling partner. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 80021-34-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-(3-Nitrophenyl)picolinic Acid: Chemical Properties and Reactivity

Introduction

6-(3-Nitrophenyl)picolinic acid is a biaryl heterocyclic compound featuring a picolinic acid scaffold substituted with a 3-nitrophenyl group at the 6-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural and electronic characteristics. The picolinic acid moiety is a well-known bidentate chelating agent, capable of coordinating with various metal ions. The presence of the nitroaromatic group introduces a site for further chemical modification and imparts specific electronic properties that can influence the molecule's biological activity and material applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on the characteristics of its constituent moieties: picolinic acid and nitrobenzene.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₂H₈N₂O₄ | Derived from the chemical structure. |

| Molecular Weight | 244.20 g/mol | Calculated from the molecular formula.[1][2][3] |

| Appearance | Off-white to yellow crystalline solid | Typical appearance for aromatic nitro compounds. |

| Melting Point | >200 °C (decomposition likely) | The rigid biaryl structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions suggest a high melting point. The nitro group can lead to decomposition at elevated temperatures. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group imparts some water solubility, but the large aromatic system reduces it.[4][5] Solubility is expected to increase in basic aqueous solutions due to salt formation. |

| pKa | ~3-4 | The pKa of the carboxylic acid is expected to be lower (more acidic) than unsubstituted picolinic acid (pKa ≈ 5.3) due to the electron-withdrawing effect of the 3-nitrophenyl group.[6][7][8][9][10] |

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The protons on the pyridine ring will be influenced by both the carboxylic acid and the nitrophenyl substituent. The protons on the nitrophenyl ring will also appear in this region, with splitting patterns determined by their substitution.

-

¹³C NMR: Aromatic carbons will resonate in the δ 120-160 ppm range. The carbonyl carbon of the carboxylic acid will be further downfield (δ > 165 ppm).

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C=C/C=N stretches of the aromatic rings (~1400-1600 cm⁻¹).[11][12]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 244.20. Fragmentation patterns would likely involve the loss of CO₂ and the nitro group.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[13][14][15] This reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction would involve the coupling of a 6-halopicolinic acid derivative (e.g., 6-bromo- or 6-chloropicolinic acid) with 3-nitrophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

References

- 1. 80021-34-7|this compound|BLD Pharm [bldpharm.com]

- 2. 6-(3-硝基苯基)-2-吡啶羧酸 | CAS:80021-34-7 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 3. CAS:80021-34-7, 6-(3-硝基苯基)-2-吡啶甲酸-毕得医药 [bidepharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(3-Nitrophenyl)picolinic Acid

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent investigations are built. Spectroscopic characterization is not merely a procedural checkpoint; it is the primary language we use to understand a molecule's structure, behavior, and potential.[1] This guide is dedicated to a molecule of significant interest in medicinal chemistry, this compound. Its unique assembly of a picolinic acid scaffold, known for its chelating properties and biological relevance, with a nitrophenyl moiety, a common pharmacophore in drug design, makes it a compelling candidate for further development.[2][3][4]

This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and intuitive understanding of how a suite of spectroscopic techniques can be synergistically employed to build a comprehensive and irrefutable profile of this compound. We will delve into the "why" behind experimental choices, grounding our protocols in the fundamental principles of each technique and demonstrating how the data from each method corroborates the others, creating a self-validating analytical system.[5]

Molecular Blueprint: Deconstructing this compound

Before initiating any analysis, a thorough understanding of the target molecule's structure is paramount. This allows us to predict spectral features and intelligently interpret the resulting data.

Chemical Structure: C₁₂H₈N₂O₄ Molecular Weight: 244.21 g/mol

The molecule is composed of two key aromatic systems linked by a single C-C bond:

-

Picolinic Acid Moiety: A pyridine ring substituted with a carboxylic acid at the C2 position. This group is a known metal chelator and is a structural alert for potential biological activity.[3][6]

-

3-Nitrophenyl Moiety: A benzene ring substituted with a nitro group (-NO₂) at the C3 (meta) position. The nitro group is a strong electron-withdrawing group, which will significantly influence the electronic environment of the phenyl ring and serve as a key chromophore.

Our analytical strategy will leverage the distinct spectroscopic signatures of these functional groups—the carboxylic acid proton, the aromatic protons on two different rings, the carbonyl carbon, the nitro group vibrations, and the overall conjugated π-system—to assemble a complete structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the specific connectivity and chemical environment of atoms within a molecule. We will employ both ¹H and ¹³C NMR to create a detailed map of the atomic framework.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to differentiate between chemically non-equivalent nuclei.

¹H NMR Spectroscopy: A Proton Census

¹H NMR will allow us to identify and count all unique protons, determine their neighboring protons through spin-spin coupling, and infer their chemical environment.

Predicted ¹H NMR Spectrum: The aromatic region (7.5-9.0 ppm) will be complex due to the presence of two distinct, substituted aromatic rings. The carboxylic acid proton will be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7] |

| ~8.8-9.0 | Multiplet | 1H | H on Phenyl Ring (ortho to -NO₂) | The strong electron-withdrawing nature of the nitro group significantly deshields adjacent protons.[8] |

| ~8.2-8.7 | Multiplets | 3H | Remaining Phenyl & Pyridine Protons | Protons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom. Protons on the nitrophenyl ring are also deshielded. Specific assignments require 2D NMR, but distinct multiplets are expected.[9][10][11] |

| ~7.6-8.1 | Multiplets | 3H | Remaining Phenyl & Pyridine Protons | The precise chemical shifts and coupling patterns in this region will be characteristic of the 1,3-disubstituted phenyl ring and the 2,6-disubstituted pyridine ring. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

Use a standard 90° pulse.

-

Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing carboxylic acid proton, for accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals to determine the relative proton ratios.

Caption: High-level workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides complementary information, identifying all unique carbon environments within the molecule.

Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of a carboxylic acid is significantly deshielded.[7] |

| ~145-160 | Aromatic C-N (Pyridine) & C-NO₂ | Carbons directly bonded to heteroatoms (N) or electron-withdrawing groups are found far downfield. |

| ~120-140 | Aromatic C-H & C-C | The remaining sp² hybridized carbons of the two aromatic rings will appear in this characteristic range.[10] |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Acquisition Parameters:

-

Select a ¹³C acquisition experiment (e.g., proton-decoupled).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[1][12]

Theoretical Framework

Chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds and functional groups within the molecule.

Spectral Interpretation

The IR spectrum of this compound will be dominated by signals from the carboxylic acid and nitro groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The broadness is a classic indicator of strong intermolecular hydrogen bonding in the carboxylic acid dimer.[7][13] |

| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid | This is a highly characteristic and intense absorption for a carbonyl group in a carboxylic acid.[9][14][15] |

| ~1530 (strong) & ~1350 (strong) | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂) | The presence of two strong bands in these regions is a definitive marker for a nitro group. |

| 1400-1600 | C=C and C=N Stretches | Aromatic Rings | Multiple bands in this region confirm the presence of the pyridine and benzene rings.[13][16] |

| >3000 (sharp) | C-H Stretch | Aromatic Rings | Stretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹. |

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 32) to generate the final spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Correlation of functional groups to IR frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[1]

Theoretical Framework

Molecules containing chromophores (light-absorbing groups) with π-electrons or non-bonding electrons can absorb energy in the UV-Vis range. This absorption promotes an electron from a lower-energy molecular orbital (e.g., π) to a higher-energy one (e.g., π*). The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure and the extent of conjugation.

Spectral Interpretation

The primary chromophore in this compound is the nitrophenyl group, extended by conjugation through the picolinic acid ring system.

-

Expected Absorptions: Aromatic nitro compounds are known to exhibit strong absorption bands.[17] We can expect at least two primary absorption bands:

-

One intense band at a shorter wavelength (e.g., ~210-250 nm) corresponding to π → π* transitions within the aromatic systems.

-

A second, often broader band at a longer wavelength (e.g., ~260-340 nm) which may be attributed to charge-transfer transitions involving the nitro group.[18][19] The exact λmax will be solvent-dependent.

-

| Predicted λmax (nm) | Transition Type | Chromophore |

| ~210-250 | π → π | Phenyl and Pyridine Rings |

| ~260-340 | n → π / Charge Transfer | Nitrophenyl System |

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank cuvette. Then, scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λmax values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information from its fragmentation patterns.

Theoretical Framework

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common output is a spectrum plotting the relative abundance of ions at each m/z value. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to confirm the elemental composition.

Spectral Interpretation

Molecular Formula: C₁₂H₈N₂O₄ Exact Mass: 244.0484

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 245.0557 or the deprotonated molecule [M-H]⁻ at m/z 243.0412.

-

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key fragments would likely arise from the loss of stable neutral molecules:

-

Loss of -COOH group (45 Da): A fragment corresponding to [M-COOH]⁺ or [M-H-CO₂]⁻ would be a strong indicator of the carboxylic acid functionality.[7]

-

Loss of -NO₂ group (46 Da): A fragment showing the loss of the nitro group is also highly probable.

-

| Predicted m/z | Ion | Rationale |

| 245.0557 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode) |

| 243.0412 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode) |

| 199.0662 | [M+H - H₂O]⁺ | Loss of water (less common for acids) |

| 200.0505 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrument Setup: Set up the mass spectrometer with an ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min).

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da) until a stable, high-quality spectrum is obtained.

Caption: A simplified workflow for Mass Spectrometry analysis.

Conclusion: A Unified and Self-Validating Structural Dossier

No single spectroscopic technique can provide a complete picture. The true power of this analytical approach lies in the synergy of the data.

-

MS confirms the molecular weight and elemental formula.

-

IR confirms the presence of the key carboxylic acid and nitro functional groups.

-

UV-Vis confirms the conjugated aromatic system.

-

NMR definitively pieces the puzzle together, showing the precise connectivity of the carbon and hydrogen atoms, confirming the substitution patterns on both rings.

The data are cross-validating: the carboxylic acid proton seen in ¹H NMR corresponds to the O-H and C=O stretches in the IR spectrum and the potential loss of 45 Da in the mass spectrum. The aromatic protons in NMR correspond to the aromatic C-H and C=C vibrations in IR and the chromophore observed in UV-Vis. This integrated analysis provides an unshakeable foundation of evidence, confirming the identity, structure, and integrity of this compound, thereby enabling confident progression into further stages of research and drug development.

References

- 1. paulrpalmer.com [paulrpalmer.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. 2-Picolinic acid(98-98-6) IR Spectrum [chemicalbook.com]

- 11. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3) - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 18. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(3-Nitrophenyl)picolinic Acid (CAS Number 80021-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Nitrophenyl)picolinic acid, with the CAS number 80021-34-7, is a substituted pyridinecarboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile coordination chemistry of the picolinic acid scaffold and the electronic properties imparted by the substituents. The presence of the 3-nitrophenyl group at the 6-position of the pyridine ring introduces a strong electron-withdrawing moiety, which can significantly influence the compound's acidity, reactivity, and potential biological activity. Picolinic acid and its derivatives are known to act as bidentate chelating agents for various metal ions and have been explored as intermediates in the synthesis of pharmaceuticals and other functional molecules.[1] This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, and expected analytical characteristics to support further research and development.

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from the known characteristics of picolinic acid and related substituted analogues.

| Property | Value | Source/Justification |

| CAS Number | 80021-34-7 | |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.20 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to yellow in color. | Based on the appearance of related nitro-aromatic compounds and picolinic acid derivatives. |

| Melting Point | Not experimentally determined. Likely to be significantly higher than picolinic acid (136-138 °C) due to increased molecular weight and intermolecular interactions. | The melting point of the related 6-Nitropyridine-2-carboxylic acid is 169-172 °C.[2] |

| Solubility | Expected to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF. | The parent picolinic acid is soluble in water.[3] However, the large, non-polar nitrophenyl group is expected to decrease aqueous solubility. |

| pKa | Not experimentally determined. Expected to be a stronger acid than picolinic acid (pKa ≈ 5.4) due to the electron-withdrawing nitro group. |

Proposed Synthesis Workflow

The most plausible and widely utilized method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the synthesis of this compound, a suitable starting material would be a 6-halopicolinic acid (e.g., 6-chloropicolinic acid or its ester) and 3-nitrophenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol based on established literature for similar compounds and should be optimized for this specific reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropicolinic acid methyl ester (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Ester Intermediate: Purify the crude methyl 6-(3-nitrophenyl)picolinate by column chromatography on silica gel.

Experimental Protocol: Hydrolysis

-

Saponification: Dissolve the purified methyl 6-(3-nitrophenyl)picolinate in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq), and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with a mineral acid, such as hydrochloric acid (e.g., 1M HCl), until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound based on the analysis of its structural features and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The chemical shifts are predicted for a spectrum recorded in a solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Pyridine-H (positions 3, 4, 5) | 7.8 - 8.5 | m | The protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing carboxylic acid and nitrophenyl groups. | |

| Phenyl-H (positions 2', 4', 5', 6') | 7.6 - 8.8 | m | The protons on the nitrophenyl ring will exhibit complex splitting patterns and will be deshielded by the nitro group. | |

| Carboxylic Acid-H | > 13.0 | br s | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| Carboxylic Acid (C=O) | 165-170 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| Pyridine Ring Carbons | 120-155 | The chemical shifts will be influenced by the nitrogen atom and the substituents. The carbon attached to the carboxylic acid and the carbon attached to the phenyl group will be downfield. |

| Phenyl Ring Carbons | 120-150 | The carbon attached to the nitro group will be significantly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium to Weak |

| C=O (Carboxylic Acid) | 1720-1680 | Strong |

| C=C and C=N (Aromatic Rings) | 1600-1450 | Medium to Strong |

| N-O (Nitro Group) | 1550-1500 and 1370-1300 | Strong (asymmetric and symmetric stretching) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 245.05 |

| [M-H]⁻ | 243.04 |

| [M+Na]⁺ | 267.03 |

Potential Applications and Research Directions

Derivatives of picolinic acid have shown a wide range of biological activities and applications in materials science. The unique electronic and steric properties of this compound make it a valuable candidate for further investigation in several areas:

-

Pharmaceutical Intermediate: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrophenyl group can be a precursor for an amino group via reduction, opening up further synthetic possibilities.

-

Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent. This compound could be used to synthesize novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

-

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of functional organic materials, such as ligands for metal-organic frameworks (MOFs) or components of charge-transfer complexes.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential for research and development in various scientific disciplines. Although detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

An In-depth Technical Guide to the Physical Properties of 6-(3-Nitrophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 6-(3-Nitrophenyl)picolinic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data for this specific molecule, this document outlines the theoretical basis for its melting point and solubility characteristics, drawing upon the known properties of its constituent moieties: the picolinic acid core and the 3-nitrophenyl substituent. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of these crucial physical parameters. The methodologies are designed to ensure scientific rigor and data integrity, empowering researchers to accurately characterize this compound for applications in drug development and chemical synthesis.

Introduction and Molecular Overview

This compound (C₁₂H₈N₂O₄) is a bifunctional organic molecule that marries the chelating properties of picolinic acid with the electronic characteristics of a nitrophenyl group.[1] The picolinic acid scaffold, a pyridine-2-carboxylic acid, is a well-established bidentate chelating agent for various metal ions and a key structural motif in numerous biologically active compounds.[2][3] The introduction of a 3-nitrophenyl group at the 6-position of the pyridine ring is expected to significantly modulate the molecule's steric and electronic properties, thereby influencing its intermolecular interactions and, consequently, its physical characteristics such as melting point and solubility.

Understanding these physical properties is paramount for the successful application of this compound in research and development. Melting point is a critical indicator of purity and provides insights into the crystalline lattice energy. Solubility in various solvent systems is a determining factor for its utility in chemical reactions, formulation development, and biological assays.

Predicted Physical Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition is indicative of the energy required to overcome the forces holding the molecules together in the crystal lattice. For picolinic acid, the reported melting point is in the range of 136-138 °C.[3] The presence of the larger, more rigid 3-nitrophenyl group in this compound is anticipated to increase the melting point due to several factors:

-

Increased Molecular Weight and van der Waals Forces: The addition of the nitrophenyl group significantly increases the molecular weight and surface area, leading to stronger intermolecular van der Waals interactions.

-

Potential for π-π Stacking: The aromatic nature of both the pyridine and the phenyl rings can facilitate π-π stacking interactions within the crystal lattice, further stabilizing the solid state.

-

Dipole-Dipole Interactions: The nitro group is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. These dipole-dipole interactions will contribute to a more stable crystal lattice.

Therefore, it is predicted that the melting point of this compound will be considerably higher than that of picolinic acid.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Aqueous Solubility: Picolinic acid itself is soluble in water.[2][3] However, the introduction of the large, nonpolar 3-nitrophenyl group is expected to significantly decrease its solubility in aqueous solutions. The hydrophobic nature of the phenyl ring will dominate, making it less favorable for the molecule to interact with polar water molecules. The presence of the carboxylic acid and pyridine nitrogen will still allow for some interaction with water through hydrogen bonding, but the overall aqueous solubility is predicted to be low.

-

Solubility in Organic Solvents: The presence of the aromatic rings suggests that this compound will exhibit higher solubility in polar aprotic solvents and some polar protic solvents. Solvents that can engage in hydrogen bonding with the carboxylic acid group and interact with the aromatic systems are likely to be effective.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic nitrophenyl group will limit solubility despite the presence of hydrogen bond donors/acceptors. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can effectively solvate the polar functional groups and interact with the aromatic rings. |

| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Protocols for Physical Property Determination

To obtain accurate and reliable data for the melting point and solubility of this compound, the following experimental protocols are recommended.

Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent to obtain a crystalline solid. Gently crush the crystals into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate determination, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Thermodynamic Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Solvent Selection: Choose a range of solvents based on the predicted solubility profile (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of sealed vials, each containing a known volume of a different solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A constant-temperature shaker bath is ideal for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

References

An In-depth Technical Guide to the Synthesis, Separation, and Characterization of Nitrophenyl-Substituted Picolinic Acid Isomers

Abstract

Nitrophenyl-substituted picolinic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. As derivatives of picolinic acid, an endogenous metabolite, their diverse isomeric forms offer a rich scaffold for developing novel therapeutic agents and functional materials.[1] The precise positioning of the nitrophenyl group on the picolinic acid core dramatically influences the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics. This guide provides a comprehensive exploration of the synthesis, separation, and characterization of these isomers, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Isomeric Purity

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent with a well-documented role in various physiological processes.[2] Its derivatives are foundational to a number of pharmacologically active molecules.[1] When substituted with a nitrophenyl group, the resulting isomers present a fascinating challenge in chemical synthesis and analysis. The location of the phenyl substituent on the pyridine ring (positions 3, 4, 5, or 6) and the position of the nitro group on the phenyl ring (ortho, meta, or para) give rise to a multitude of isomers, each with a unique three-dimensional structure and electronic profile.

For drug development professionals, understanding and controlling this isomerism is paramount. Different isomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize, isolate, and characterize each isomer is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide provides the foundational knowledge and detailed protocols to navigate this complex chemical landscape.

Structural Diversity and Nomenclature

The structural diversity of nitrophenyl-substituted picolinic acids is extensive. The primary points of variation are:

-

Position of the nitrophenyl group on the picolinic acid ring: C3, C4, C5, or C6.

-

Position of the nitro group on the phenyl ring: ortho (2-), meta (3-), or para (4-).

For clarity, this guide will use the nomenclature "X-(Y-nitrophenyl)picolinic acid," where X is the position on the picolinic acid ring and Y is the position on the phenyl ring. For example, 6-(4-nitrophenyl)picolinic acid .

References

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of 6-Aryl-Picolinic Acids

Abstract

The journey of 6-aryl-picolinic acids from conceptual chemical scaffolds to blockbuster agricultural products represents a significant chapter in modern herbicide development. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules. We will dissect the foundational chemistry of the picolinic acid core, trace the evolution from early polychlorinated derivatives to the strategic introduction of the 6-aryl moiety, and detail the synthetic innovations that made their large-scale production feasible. Furthermore, this guide elucidates the molecular mechanism of action that underpins their potent herbicidal activity and examines the structure-activity relationships that continue to drive the design of next-generation compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

Introduction: The Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound, an isomer of nicotinic acid (vitamin B3), and an endogenous metabolite of the amino acid tryptophan.[1][2] In biological systems, it functions as a natural chelating agent for various metal ions and exhibits a range of immunological and neuroprotective effects.[1][3] Its rigid, planar structure and the strategic placement of a nitrogen atom and a carboxylic acid group make it an excellent bidentate ligand and a versatile building block in medicinal and agricultural chemistry.[4][5]

The true potential of the picolinic acid scaffold in drug discovery, particularly in agrochemicals, was unlocked through synthetic derivatization. The critical innovation that is the focus of this guide was the introduction of an aryl group at the 6-position of the pyridine ring. This structural modification marked a paradigm shift, leading to the development of a new generation of highly potent and selective synthetic auxin herbicides.

Historical Context: From Polychlorinated Precursors to a New Chemical Space

The story of 6-aryl-picolinic acids begins with their predecessors. In the 1960s, Dow Chemical introduced Picloram (4-amino-3,5,6-trichloropicolinic acid), a potent and persistent herbicide.[6] Picloram and subsequent related compounds like Clopyralid and Aminopyralid established the picolinic acid core as a powerful "auxinic" herbicide toxophore.[6] These first-generation herbicides, however, were characterized by heavy halogenation on the pyridine ring, including a chlorine atom at the 6-position.

The breakthrough moment came from the deliberate replacement of the 6-chloro substituent with a substituted aryl ring. This strategic design choice, pioneered by scientists at Dow AgroSciences (now Corteva Agriscience), was disclosed in the early 2000s.[7] This was not merely a substitution but the creation of an entirely new chemical space. The introduction of the aryl group provided a versatile handle to fine-tune the molecule's properties, dramatically enhancing herbicidal efficacy, modifying the weed control spectrum, and improving crop selectivity and environmental profiles. This research culminated in the discovery and commercialization of two landmark herbicides:

-

Halauxifen-methyl (Arylex™ active)

-

Florpyrauxifen-benzyl (Rinskor™ active)

These compounds demonstrated that the 6-aryl substitution could produce herbicides with high potency at very low application rates, heralding a new era in synthetic auxin chemistry.[6][8][9]

The Core Synthesis: Mastering the C-C Bond Formation

The primary synthetic challenge in producing 6-aryl-picolinic acids is the construction of the carbon-carbon bond between the C6 position of the picolinic acid ring and the aryl moiety. The field has largely converged on palladium-catalyzed cross-coupling reactions as the most efficient and versatile method.

The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura reaction has become the industry standard for this transformation. The causality behind this choice lies in its exceptional functional group tolerance, the mild reaction conditions, and the commercial availability and relative stability of the required boronic acid reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation : In an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the 6-halopicolinate ester (typically a 6-bromo or 6-chloro derivative, 1.0 eq.), the corresponding arylboronic acid or arylboronate ester (1.1–1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).

-

Solvent Addition : An appropriate solvent system is added. This is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, which is crucial for dissolving the inorganic base.

-

Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) is added, typically at a loading of 1–5 mol%. In many cases, a phosphine ligand is also added to stabilize the catalyst and facilitate the reaction.

-

Reaction Execution : The mixture is heated, typically between 80 °C and 110 °C, and stirred until reaction completion is confirmed by a monitoring technique like LC-MS or TLC.

-

Workup and Purification : Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography.

-

Saponification : The resulting ester is typically hydrolyzed to the final carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

The diagram below illustrates the general workflow for this pivotal synthetic step.

Caption: General workflow for the synthesis of 6-aryl-picolinic acids.

Alternative Synthetic Strategies

While Suzuki coupling is dominant, other methods have been developed. Notably, some patented processes describe building the 6-aryl-picolinate structure from non-pyridine sources, such as by constructing the ring from acyclic precursors. These routes can be advantageous by avoiding the use of pre-functionalized pyridines, potentially lowering costs and improving efficiency in industrial-scale synthesis.

Mechanism of Action: Hijacking the Plant's Growth Machinery

6-Aryl-picolinic acids exert their herbicidal effects by acting as synthetic auxins .[8][10] Auxins are a class of plant hormones that regulate numerous growth and developmental processes. Synthetic auxins mimic the natural hormone, indole-3-acetic acid (IAA), but the plant cannot regulate their concentration, leading to catastrophic, uncontrolled growth and ultimately, death.

The molecular mechanism is a fascinating example of targeted protein degradation:

-

Receptor Binding : The 6-aryl-picolinic acid molecule binds to a co-receptor complex consisting of an F-box protein (specifically from the TIR1/AFB family) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[9][11]

-

Ubiquitination : This binding event acts as a "molecular glue," enhancing the interaction between the F-box protein and the Aux/IAA repressor. The F-box protein is part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which then tags the Aux/IAA protein with ubiquitin.

-

Proteasomal Degradation : The ubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome.

-

Gene Activation : Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors. With the repressors destroyed, the ARFs are free to activate the transcription of a host of auxin-responsive genes.

-

Uncontrolled Growth : The massive upregulation of these genes leads to epinastic growth, tissue swelling, and a disruption of normal transport processes, causing the plant to die.

Molecular docking studies have confirmed that these synthetic molecules fit effectively into the auxin-binding pocket of receptors like AFB5, validating this mechanism.[9]

Caption: Simplified auxin signaling pathway hijacked by herbicides.

Structure-Activity Relationship (SAR) Insights

Intensive research has elucidated key structural features that govern the biological activity of 6-aryl-picolinic acids. These relationships guide the rational design of new, improved analogues.

| Molecular Position | Substituent/Feature | Impact on Activity | Rationale/Causality |

| Picolinic Acid C2 | Carboxylic Acid | Essential | Required for binding to the auxin co-receptor complex and for phloem mobility within the plant. |

| Picolinic Acid C4 | Amino Group | Enhances Activity | The 4-amino group is a common feature in potent picolinate herbicides, likely contributing to optimal binding orientation and electronic properties. |

| Picolinic Acid C3, C5 | Halogens (Cl, F) | Increases Potency | Halogens modulate the electronic properties (pKa) of the ring and can enhance binding affinity through favorable interactions in the receptor pocket. |

| Picolinic Acid C6 | Aryl Group | Defines Potency & Spectrum | This is the key discovery site. The nature and substitution pattern of the aryl ring are critical for high-affinity binding and determining the spectrum of controlled weeds. |

| 6-Aryl Ring Substituents | Halogens, Alkoxy, etc. | Fine-tunes Activity | Substituents on the aryl ring (e.g., 4-chloro-2-fluoro-3-methoxyphenyl in some commercial products) are optimized to maximize receptor fit and tailor pharmacokinetic properties.[12] |

Conclusion and Future Directions

The discovery of 6-aryl-picolinic acids represents a triumph of rational chemical design built upon a historical foundation. The strategic shift from polychlorinated rings to a versatile 6-aryl scaffold, enabled by robust synthetic methods like the Suzuki-Miyaura coupling, has delivered a new generation of highly effective herbicides. These molecules leverage a deep understanding of the plant's own hormonal signaling pathways to achieve their effect.

Current and future research continues to explore this rich chemical space. Scientists are designing novel derivatives, such as those incorporating other heterocyclic rings like pyrazoles at the 6-position, to further enhance efficacy, broaden the weed control spectrum, and manage the evolution of herbicide resistance.[8][11] The history of 6-aryl-picolinic acids serves as a powerful case study in how understanding reaction mechanisms, both chemical and biological, can lead to groundbreaking discoveries in agricultural science.

References

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6784137B2 - 6-aryl-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

potential biological activity of nitrophenylpicolinic acid derivatives

An In-depth Technical Guide to the Potential Biological Activity of Nitrophenylpicolinic Acid Derivatives

Foreword: Bridging the Scaffold Gap in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Picolinic acid, a simple pyridine derivative, has long been recognized for its role as a versatile chelating agent and its intrinsic biological activities, including the modulation of immune responses.[1] Separately, the nitroaromatic motif is a well-established pharmacophore, integral to a wide array of antimicrobial and antineoplastic drugs.[2][3] The therapeutic efficacy of these nitro compounds often stems from their ability to undergo bioreduction within target cells, generating reactive nitrogen species that induce cytotoxicity.[2][4]

This guide explores the confluence of these two chemical entities: nitrophenylpicolinic acid derivatives . By covalently linking a nitrophenyl group to the picolinic acid backbone, we create a new chemical space with significant therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and a robust framework for evaluating the biological activity of this promising class of compounds. We will move beyond simple protocols to discuss the underlying rationale for specific experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Chemical Foundation: Synthesis and Structural Diversity

The generation of a diverse library of nitrophenylpicolinic acid derivatives is the foundational step in exploring their biological potential. The synthetic route must be versatile enough to allow for systematic modification of both the picolinic acid and the nitrophenyl rings, which is crucial for establishing structure-activity relationships (SAR). A common and effective approach involves an amidation reaction between a picolinic acid derivative and a nitroaniline.

Generalized Synthetic Workflow

The synthesis can be logically divided into the activation of the carboxylic acid moiety of picolinic acid, followed by coupling with the desired nitroaniline.

Caption: Generalized workflow for the synthesis of nitrophenylpicolinamide derivatives.

Detailed Protocol: Synthesis of 4-Nitrophenylpicolinamide

This protocol provides a representative method for synthesizing a parent compound, which can be adapted for various substituted analogs.

-

Acid Chloride Formation:

-

To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. Oxalyl chloride is chosen for its volatile byproducts (CO, CO2, HCl), which are easily removed.[5]

-

-

Amidation:

-

In a separate flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared picolinic acyl chloride solution to the nitroaniline solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Workup and Purification:

-

Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure 4-nitrophenylpicolinamide.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.[6]

-

Unveiling Biological Potential: A Tiered Screening Approach

A systematic evaluation of biological activity is essential. We advocate for a tiered or cascaded approach, starting with broad primary screens and progressing to more specific, mechanism-focused secondary and tertiary assays.

Caption: A tiered experimental workflow for evaluating biological activity.

Primary Screening: Casting a Wide Net

The initial goal is to identify if and where the derivatives possess biological activity.

Protocol: Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Plate cancer cell lines (e.g., HepG2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylpicolinic acid derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

Rationale: This assay is rapid, cost-effective, and suitable for high-throughput screening to identify compounds with antiproliferative or cytotoxic effects.[7]

-

Secondary Assays: Delving into Mechanism and Potency

Once "hits" are identified in primary screens, the focus shifts to quantifying their potency and understanding how they work.

Proposed Mechanism of Action for Nitroaromatics

The bioactivity of many nitro compounds is dependent on their reduction by cellular enzymes, such as nitroreductases, to form cytotoxic species.[2][4]

Caption: Proposed reductive activation pathway for nitrophenylpicolinamide derivatives.

Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.

-

Assay Setup: Using the results from the primary screen, design a dose-response experiment with a narrower, more concentrated range of compound concentrations centered around the estimated point of 50% inhibition. Use at least 8-10 concentrations to generate a complete curve.

-

Execution: Perform the chosen assay (e.g., MTT for cytotoxicity, or a specific enzyme inhibition assay) as previously described.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

-

Result: The IC₅₀ is the concentration of the compound that elicits a 50% response between the baseline and maximum effect.

-

Self-Validation: A valid IC₅₀ curve should have a good fit (e.g., R² > 0.95), and the top and bottom plateaus of the curve should be well-defined.

-

Structure-Activity Relationship (SAR) Analysis

By synthesizing and testing a matrix of derivatives, we can deduce the SAR, which is vital for optimizing lead compounds. Key modifications include:

-

Position of the Nitro Group: Ortho, meta, or para substitution on the phenyl ring.

-

Substituents on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to modulate the reduction potential.

-